2,4-Difluoro-6-methylbenzaldehyde
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Overview
Description
2,4-Difluoro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions, and a methyl group is attached at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a fluorinated benzene derivative. For example, starting with 2,4-difluorotoluene, the compound can be oxidized to introduce the aldehyde functional group at the 6 position. This can be achieved using reagents such as chromium trioxide (CrO3) in acetic acid or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and specific reaction conditions are often employed to enhance the efficiency and selectivity of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: 2,4-Difluoro-6-methylbenzoic acid.
Reduction: 2,4-Difluoro-6-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylbenzaldehyde involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular processes such as antioxidation. For example, it can interfere with the function of enzymes involved in maintaining redox balance, leading to oxidative stress and cell damage. This property is being explored for its potential use as an antifungal agent .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzaldehyde: Lacks the methyl group at the 6 position, which can affect its reactivity and applications.
2,6-Difluorobenzaldehyde: Has fluorine atoms at the 2 and 6 positions, which alters its chemical properties compared to 2,4-Difluoro-6-methylbenzaldehyde.
4-Fluoro-3-methylbenzaldehyde: Contains a single fluorine atom and a methyl group, leading to different reactivity and uses.
Uniqueness
This compound is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methyl group influences its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2,4-difluoro-6-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCGXAUPRPXQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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